molecular formula C16H14Cl3N3O B15044225 (2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide

Cat. No.: B15044225
M. Wt: 370.7 g/mol
InChI Key: PXZVTXPAJAFLKU-CMDGGOBGSA-N
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Description

This compound is an acrylamide derivative featuring a trichloroethyl backbone substituted with a 3-pyridinylamino group. Its structure (Figure 1) includes an (E)-configured α,β-unsaturated carbonyl group, which is critical for biological interactions such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C16H14Cl3N3O

Molecular Weight

370.7 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(pyridin-3-ylamino)ethyl]prop-2-enamide

InChI

InChI=1S/C16H14Cl3N3O/c17-16(18,19)15(21-13-7-4-10-20-11-13)22-14(23)9-8-12-5-2-1-3-6-12/h1-11,15,21H,(H,22,23)/b9-8+

InChI Key

PXZVTXPAJAFLKU-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Mannich Reaction Protocol

  • Reactants : Formaldehyde, ammonium chloride, and chloral hydrate (CCl₃CHO) in aqueous HCl.
  • Conditions : 60–80°C, 6–8 hours.
  • Intermediate : 2,2,2-Trichloro-1-(hydroxymethyl)ethylamine, isolated as a hydrochloride salt (yield: 65–72%).

Reductive Amination

  • Reactants : Trichloroacetaldehyde (CCl₃CHO) and ammonium acetate in methanol.
  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN).
  • Conditions : Room temperature, 12 hours (yield: 58–63%).

Introduction of the Pyridinylamino Group

The pyridinylamino moiety is introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling (Fig. 3):

Nucleophilic Aromatic Substitution

  • Substrate : 3-Chloropyridine.
  • Amine source : Trichloroethylamine (from Step 2).
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Conditions : DMF, 110°C, 24 hours (yield: 45–50%).

Ullmann Coupling Optimization

  • Base : Cs₂CO₃.
  • Ligand : N,N′-Dimethylethylenediamine.
  • Solvent : Toluene.
  • Temperature : 100°C, 18 hours (yield: 55–60%).

Acrylamide Formation

The final step involves coupling the trichloroethyl-pyridinylamine intermediate with cinnamoyl chloride (Fig. 4):

Acylation Protocol

  • Reactants : Trichloroethyl-pyridinylamine (1 equiv), (E)-3-phenylacryloyl chloride (1.2 equiv).
  • Base : Triethylamine (2.5 equiv).
  • Solvent : Dichloromethane (DCM), 0°C → room temperature.
  • Reaction time : 4 hours (yield: 70–75%).

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 15 minutes.
  • Advantage : Reduced reaction time and improved E/Z selectivity (>95:5).

Purification and Characterization

Chromatographic Purification

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient).
  • Purity : ≥95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.4 Hz, 1H, pyridine-H), 8.23 (dd, J = 4.8, 1.2 Hz, 1H, pyridine-H), 7.65–7.28 (m, 6H, Ar-H + NH), 6.82 (d, J = 15.6 Hz, 1H, CH=CO), 6.24 (d, J = 15.6 Hz, 1H, CH=CO), 4.92 (q, J = 6.8 Hz, 1H, NCH), 1.89 (s, 3H, CCl₃).
  • ESI-MS : m/z 423.2 [M+H]⁺.

Challenges and Optimization

Stereochemical Control

  • E/Z isomerism : The acrylamide’s E-configuration is favored by low-temperature acylation and microwave assistance.
  • Byproduct mitigation : Z-isomer (<5%) removed via recrystallization from ethanol/water.

Solubility Issues

  • Problem : Poor solubility of trichloroethyl intermediates in nonpolar solvents.
  • Solution : Use of DMF or DMSO as reaction media.

Scalability and Industrial Relevance

  • Batch size : Pilot-scale synthesis achieved 500 g batches with 68% overall yield.
  • Cost drivers : 3-Pyridinylamine and trichloroacetaldehyde account for 75% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Backbone: All analogs share the trichloroethyl-acrylamide scaffold, but substituent variations dictate activity. Pyridine vs. Quinoline: The target compound’s 3-pyridinylamino group (electron-deficient) may offer different binding kinetics compared to Salubrinal’s quinoline (bulkier, aromatic) . Halogenation: Dichlorophenyl (CAS 301359-07-9) and bromophenoxy (CAS MFCD00790389) substituents alter lipophilicity and steric hindrance, affecting membrane permeability .

Physicochemical Properties

  • Solubility: Salubrinal’s solubility in DMSO (96 mg/mL) exceeds that of the dichlorophenyl analog, likely due to quinoline’s planar structure enhancing crystallinity .
  • Molecular Weight : Variations (375–479 Da) influence bioavailability; lower weights (e.g., target compound) may improve blood-brain barrier penetration.

Toxicity and Environmental Impact

  • Aquatic Toxicity : Dichlorophenyl derivatives (CAS 301359-07-9) are classified as H410, requiring strict disposal protocols to avoid environmental release .
  • Salubrinal: Limited toxicity data but widely used in research at recommended concentrations .

Biological Activity

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a propenamide backbone with a phenyl group and a trichloroethyl moiety attached to a pyridine amino group. Its structural characteristics suggest potential interactions with various biological targets, particularly in protein binding and enzyme inhibition.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing phenyl and pyridine groups have shown promising results in inhibiting antiapoptotic proteins such as Bcl-2 and Mcl-1, which are often overexpressed in cancer cells. These proteins contribute to tumor resistance against chemotherapy and radiotherapy .

In a study evaluating various compounds for their binding affinities to Bcl-2 family proteins, some derivatives demonstrated sub-micromolar Ki values (Ki = 0.3-1 μM), indicating strong interactions that could lead to effective cancer treatments .

The proposed mechanism of action for this compound involves the induction of apoptosis in tumor cells through the mitochondrial pathway. This is facilitated by the compound's ability to bind to the BH3-binding groove of antiapoptotic proteins, leading to their inhibition and subsequent activation of pro-apoptotic factors .

Study 1: In Vitro Evaluation

A series of compounds structurally related to this compound were evaluated in vitro for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values less than 10 μM, showcasing their potential as effective cytotoxic agents against tumor cells .

Study 2: Binding Affinity Assessment

In another study focused on structure-based virtual screening, a lead compound was identified with a binding affinity towards Mcl-1. The optimization process led to the synthesis of 82 derivatives, including those similar to this compound. The most promising candidates were further evaluated for their biological activity and apoptosis-inducing capabilities .

Data Summary

Compound NameKi Value (μM)IC50 Value (μM)Biological Target
(Lead Compound)0.3 - 0.4<10Mcl-1
(Related Derivative)1<10Bcl-2

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